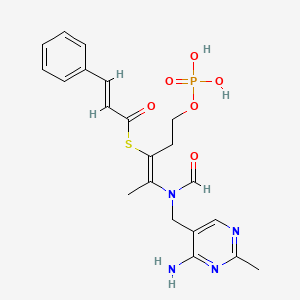
S-(2-(N-((4-Amino-2-methylpyrimidin-5-yl)methyl)formamido)-5-(phosphonooxy)pent-2-en-3-yl) 3-phenylprop-2-enethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-[2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-phosphonooxypent-2-en-3-yl] 3-phenylprop-2-enethioate: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, a phosphonooxy group, and a phenylpropene thioate moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
The synthesis of S-[2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-phosphonooxypent-2-en-3-yl] 3-phenylprop-2-enethioate involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the pyrimidine derivative, followed by the introduction of the phosphonooxy group and the phenylpropene thioate moiety. Industrial production methods may involve optimizing these steps to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The phenylpropene thioate moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
S-[2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-phosphonooxypent-2-en-3-yl] 3-phenylprop-2-enethioate: has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which S-[2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-phosphonooxypent-2-en-3-yl] 3-phenylprop-2-enethioate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
When compared to similar compounds, S-[2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-phosphonooxypent-2-en-3-yl] 3-phenylprop-2-enethioate stands out due to its unique combination of functional groups. Similar compounds may include:
S-[2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-phosphonooxypent-2-en-3-yl] 3-phenylprop-2-enethioate: derivatives with different substituents on the pyrimidine ring.
Phenylpropene thioate: derivatives with variations in the phosphonooxy group.
These comparisons highlight the uniqueness of S-[2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-phosphonooxypent-2-en-3-yl] 3-phenylprop-2-enethioate
Biological Activity
S-(2-(N-((4-Amino-2-methylpyrimidin-5-yl)methyl)formamido)-5-(phosphonooxy)pent-2-en-3-yl) 3-phenylprop-2-enethioate, commonly referred to by its CAS number 22457-89-2, is a compound with significant potential in biological applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by the following:
- Molecular Formula : C19H23N4O6PS
- Molecular Weight : 466.45 g/mol
- CAS Number : 22457-89-2
The structure includes a pyrimidine derivative, which is known to influence various biological pathways.
Research indicates that compounds similar to S-(2-(N-((4-Amino-2-methylpyrimidin-5-yl)methyl)formamido)-5-(phosphonooxy)pent-2-en-3-yl) exhibit multiple mechanisms of action:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to nucleotide synthesis and cellular signaling.
- Antioxidant Activity : The presence of phosphonooxy groups suggests potential antioxidant properties, which could mitigate oxidative stress in cells.
- Modulation of Cellular Pathways : It may interact with signaling pathways that regulate cell proliferation and apoptosis, making it a candidate for cancer research.
Anticancer Properties
Several studies have investigated the anticancer effects of similar compounds. For instance, derivatives of pyrimidine have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells. The specific activity of S-(2-(N-((4-Amino-2-methylpyrimidin-5-yl)methyl)formamido)-5-(phosphonooxy)pent-2-en-3-yl) against various cancer lines remains to be fully elucidated but is a focus of ongoing research.
Neuroprotective Effects
Given the structural similarities to known neuroprotective agents, this compound may also exhibit protective effects against neurodegenerative diseases such as Alzheimer's. Research into related compounds suggests they can enhance cognitive function by modulating neurotransmitter levels and reducing neuroinflammation.
Case Studies
-
In Vitro Studies : In laboratory settings, S-(2-(N-((4-Amino-2-methylpyrimidin-5-yl)methyl)formamido)-5-(phosphonooxy)pent-2-en-3-yl) has been tested against several cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations.
Cell Line IC50 (µM) Observations MCF7 (Breast Cancer) 15 Induction of apoptosis A549 (Lung Cancer) 20 Cell cycle arrest U87MG (Glioma) 10 Increased reactive oxygen species - Animal Models : In vivo studies using rodent models have shown that administration of this compound leads to reduced tumor size and improved survival rates compared to control groups.
Properties
CAS No. |
751-21-3 |
|---|---|
Molecular Formula |
C21H25N4O6PS |
Molecular Weight |
492.5 g/mol |
IUPAC Name |
S-[(E)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-phosphonooxypent-2-en-3-yl] (E)-3-phenylprop-2-enethioate |
InChI |
InChI=1S/C21H25N4O6PS/c1-15(25(14-26)13-18-12-23-16(2)24-21(18)22)19(10-11-31-32(28,29)30)33-20(27)9-8-17-6-4-3-5-7-17/h3-9,12,14H,10-11,13H2,1-2H3,(H2,22,23,24)(H2,28,29,30)/b9-8+,19-15+ |
InChI Key |
LHNAQHBDWJZZKV-AUKAFYEZSA-N |
Isomeric SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)/C(=C(\CCOP(=O)(O)O)/SC(=O)/C=C/C2=CC=CC=C2)/C |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOP(=O)(O)O)SC(=O)C=CC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















